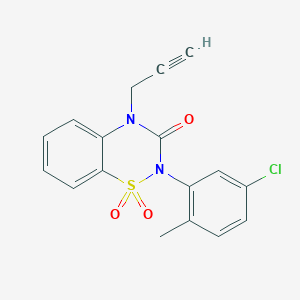

![molecular formula C16H20N8 B6474051 N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine CAS No. 2640962-03-2](/img/structure/B6474051.png)

N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine” belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of such compounds involves various strategies and approaches . For instance, starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, different N-propargylated C-3 substituted pyrazoles can be obtained . These derivatives can then be reacted with different amine derivatives using Cs2CO3 in methanol . This results in the formation of different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives .Molecular Structure Analysis

The molecular structure of these compounds involves a pyrazolo[1,5-a]pyrazine-4(5H)-one core . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . EDGs improve both the absorption and emission behaviors . The PPs bearing simple aryl groups such as 4a (4-Py), 4b (2,4-Cl2Ph), 4d (Ph) and 4e (4-MeOPh), allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds .科学研究应用

N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine has been used in a variety of scientific research areas, including drug design, medicinal chemistry, and synthetic organic chemistry. It has been used as a starting material for the synthesis of a variety of drugs, such as anti-cancer agents, antibiotics, and anti-inflammatory agents. In addition, it has been used as a building block in the synthesis of novel compounds with potential therapeutic applications.

作用机制

Target of Action

The primary target of N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of key components necessary for cell proliferation .

Biochemical Pathways

The inhibition of CDK2 disrupts the normal progression of the cell cycle . This disruption can lead to cell cycle arrest, preventing cells from entering the S phase from the G1 phase . As a result, DNA replication is halted, which can inhibit the growth and proliferation of cells .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression . It also induces apoptosis within HCT cells . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively .

实验室实验的优点和局限性

The use of N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine in laboratory experiments has several advantages. It is relatively simple to synthesize, and can be readily purified by recrystallization or chromatography. In addition, it is relatively stable and can be stored for long periods of time. However, the compound is not soluble in water and must be dissolved in organic solvents, which can be hazardous.

未来方向

The potential applications of N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine are still being explored. Some potential future directions include the development of new drugs based on the compound, as well as the use of the compound in the synthesis of novel compounds with potential therapeutic applications. In addition, further research into the mechanism of action of this compound may lead to a better understanding of its biochemical and physiological effects, and the development of new therapeutic strategies.

合成方法

The synthesis of N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a relatively simple procedure that involves the reaction of pyrazolo[1,5-a]pyrazin-4-yl piperazine with dimethylpyrimidine in the presence of a suitable base. The reaction is typically conducted in an inert atmosphere at temperatures ranging from 0-120°C. The product is then isolated and purified by recrystallization or chromatography.

生化分析

Biochemical Properties

N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine interacts with various enzymes and proteins. It has been found to have significant inhibitory activity against CDK2 . This interaction is crucial in its role as a potential cancer treatment.

Cellular Effects

The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It has been found to have significant inhibitory activity against CDK2 .

Temporal Effects in Laboratory Settings

It has shown significant inhibitory activity against CDK2 .

Dosage Effects in Animal Models

It has shown significant inhibitory activity against CDK2 .

Metabolic Pathways

It has shown significant inhibitory activity against CDK2 .

Transport and Distribution

It has shown significant inhibitory activity against CDK2 .

Subcellular Localization

属性

IUPAC Name |

N,N-dimethyl-4-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N8/c1-21(2)16-18-5-4-14(20-16)22-9-11-23(12-10-22)15-13-3-6-19-24(13)8-7-17-15/h3-8H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEOXIMJYCSLCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6473973.png)

![N,N-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B6473980.png)

![6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole](/img/structure/B6473988.png)

![2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6473998.png)

![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6474011.png)

![5-chloro-N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B6474014.png)

![4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6474021.png)

![2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6474027.png)

![4-[(2,4-dichlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6474038.png)

![2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6474054.png)

![N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B6474059.png)

![N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B6474069.png)

![6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B6474089.png)